molecular formula C9H9ClO5S B6611425 methyl 2-(chlorosulfonyl)-3-methoxybenzoate CAS No. 215648-56-9

methyl 2-(chlorosulfonyl)-3-methoxybenzoate

Cat. No.: B6611425
CAS No.: 215648-56-9
M. Wt: 264.68 g/mol
InChI Key: HMJLICZVJHBGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chlorosulfonyl)-3-methoxybenzoate is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the hydrogen atom in the ortho position is replaced by a chlorosulfonyl group. This compound is known for its applications in organic synthesis, particularly as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorosulfonyl)-3-methoxybenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-methoxybenzoate with chlorosulfonic acid. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction . Another method involves the continuous-flow diazotization process, which has been shown to be efficient in inhibiting parallel side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous-flow reactors is common to ensure consistent product quality and to minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Benzoic Acid Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Methyl 2-(chlorosulfonyl)-3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)-3-methoxybenzoate involves its reactivity as an electrophile due to the presence of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound’s effects are primarily exerted through its interactions with molecular targets such as enzymes and proteins, where it can act as an inhibitor or a modifying agent .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(chlorosulfonyl)benzoate: Similar structure but lacks the methoxy group.

    Methyl 2-(chlorosulfonyl)-4-methoxybenzoate: Similar structure with the methoxy group in the para position.

    Methyl 2-(chlorosulfonyl)-5-methoxybenzoate: Similar structure with the methoxy group in the meta position.

Uniqueness

Methyl 2-(chlorosulfonyl)-3-methoxybenzoate is unique due to the specific positioning of the methoxy group, which can influence its reactivity and the types of derivatives it can form. This positioning can also affect its interactions with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-chlorosulfonyl-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-14-7-5-3-4-6(9(11)15-2)8(7)16(10,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJLICZVJHBGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.